molecular formula C19H18FN3O2S B5396143 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid

3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid

Cat. No. B5396143
M. Wt: 371.4 g/mol
InChI Key: IAEAYHXJNOSDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclin-dependent kinases, which are essential for the progression of the cell cycle. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of inflammatory cytokines. Additionally, it inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid are complex and varied. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid. One area of research is the development of analogs with improved potency and selectivity. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to investigate its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid involves a multi-step process. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with 2-chloro-4,5-dimethylthiophene to form 2-(2-fluorobenzyl)-4,5-dimethylthiophene. This intermediate is then reacted with 2-cyanopyrimidine to form 3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid.

Scientific Research Applications

3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-5-2-1-4-13(15)10-19(18(24)25)7-3-8-23(11-19)16-14-6-9-26-17(14)22-12-21-16/h1-2,4-6,9,12H,3,7-8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEAYHXJNOSDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)(CC4=CC=CC=C4F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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